N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound that contains a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide typically involves the reaction of 2-fluorobenzylamine with a thiazepane derivative. One common method includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized by cyclization of a suitable precursor, such as a thioamide, under acidic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorobenzylamine is then reacted with the thiazepane derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the thiazepane ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- N-(2-fluorophenyl)-5-methyl-2-furamide
Uniqueness
N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its thiazepane ring, which is less common in similar compounds. This ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S/c14-10-4-2-1-3-9(10)7-15-13(18)11-8-19-6-5-12(17)16-11/h1-4,11H,5-8H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAPCXZDKLOXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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